N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-8-11-19(28-2)12-9-17)14-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMFQAFDZJYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is added through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse chemical transformations due to its structural complexity, including a benzofuran core, benzoyl group, and methoxybenzamide moiety. Key reaction types include:
Oxidation
-
Mechanism : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) target electron-rich aromatic systems. The benzofuran ring may undergo oxidation to form quinone-like structures or cleave to produce carboxylic acids/ketones.
-
Conditions : Acidic or basic media.
Reduction
-
Mechanism : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduce carbonyl groups (e.g., benzoyl moieties) to alcohols or amines.
-
Conditions : Anhydrous ether solvents.
Substitution
-
Mechanism : Functional groups on the benzofuran ring (e.g., hydroxyl, halogen) or benzamide moiety may participate in nucleophilic/electrophilic substitution. For example, halogenation (e.g., bromination) could occur at activated positions.
-
Reagents : Halogenating agents (e.g., N-bromosuccinimide, NBS) or nucleophiles (e.g., amines, thiols).
Amidation and Acylation
-
Mechanism : The amide bond in the methoxybenzamide moiety may undergo hydrolysis or further acylation. Friedel-Crafts acylation could introduce additional benzoyl groups.
-
Reagents : Acid chlorides (e.g., benzoyl chloride), Lewis acids (e.g., AlCl₃).
Reagents and Reaction Conditions
Major Reaction Products
The products depend on the reaction type and conditions:
-
Oxidation : Quinone derivatives, carboxylic acids (e.g., benzoic acid).
-
Reduction : Alcohols, amines (e.g., benzyl alcohol from benzoyl reduction).
-
Substitution : Halogenated or nucleophilically substituted derivatives.
-
Acylated Products : Additional benzoyl groups attached to the benzofuran ring.
Mechanistic Insights from Analogous Systems
While direct data for this compound is limited, insights from related benzofuran derivatives (e.g., in ) highlight:
-
1,4-Addition Pathways : Trialkylphosphine (e.g., Bu₃P) may mediate intermediate formation during acylation steps.
-
Role of Bases : Et₃N facilitates deprotonation in substitution or amidation reactions, enabling efficient bond formation.
-
Catalyst Sensitivity : Lewis acids like AlCl₃ are critical for Friedel-Crafts acylation to direct regioselective substitution.
Challenges and Considerations
-
Regioselectivity : The benzofuran ring’s electron-rich nature may lead to competing substitution at multiple positions.
-
Stability : Oxidation or reduction could destabilize the benzofuran core, requiring controlled conditions.
-
Purity : Multi-step syntheses demand rigorous purification (e.g., flash chromatography) to isolate desired products.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide suggests that it may interact with biological targets involved in cancer progression.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of similar benzofuran derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 5.85 | More potent |
| Compound B (similar structure) | 4.53 | More potent |
The exact IC50 for this compound remains to be determined through further experimental validation.
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been investigated for its antimicrobial properties. Benzofuran derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.
Case Study: Antimicrobial Screening
Similar compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed, demonstrating significant antimicrobial activity.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µM) - Gram-positive | MIC (µM) - Gram-negative | MIC (µM) - Fungal |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound C (similar structure) | 1.27 | 2.54 | 1.43 |
| Compound D (similar structure) | 1.30 | 2.60 | 2.65 |
The specific MIC values for this compound require further investigation to establish its efficacy compared to established antimicrobial agents.
Structure and Mechanism of Action
The unique structure of this compound allows it to engage with various biological targets, potentially inhibiting pathways critical for cancer cell survival and proliferation. The benzofuran moiety is known for its ability to intercalate with DNA or inhibit enzymes involved in nucleic acid synthesis, which could explain its observed anticancer effects.
Conclusion and Future Directions
This compound shows promise as a candidate for further research in both anticancer and antimicrobial applications. Future studies should focus on:
- Determining IC50 and MIC values : Establishing precise measurements for the compound's potency against cancer cells and microbial strains.
- Exploring mechanism of action : Investigating how the compound interacts at the molecular level with biological targets.
- Conducting in vivo studies : Assessing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential before clinical trials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Stability and Reactivity
- Hydrolytic Stability: The aminohexyl-linked 4-methoxybenzamide conjugate () exhibits pH-dependent hydrolysis of its P-N bond, degrading rapidly at pH < 5.2 . In contrast, the target compound’s amide bond (C-N) adjacent to the benzofuran ring is likely more stable under acidic conditions due to reduced electron-withdrawing effects compared to a P-N bond.
- In etobenzanid (), the ethoxymethoxy group provides bulkier substituents, possibly improving pesticidal activity through steric effects .
Crystallographic and Structural Insights
The benzofuran core’s rigidity may facilitate crystallographic analysis compared to flexible aliphatic analogs .
Biological Activity
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by case studies and relevant data.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often utilizes catalysts and specific solvents to enhance yield and purity. A common synthetic route includes the condensation of 2-benzoyl-3-methyl-1-benzofuran with 4-methoxybenzoyl chloride under controlled conditions, leading to the formation of the desired amide .
Antiproliferative Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 3.01 μM against MDA-MB-231 breast cancer cells and 5.20 μM against HCT-116 colorectal cancer cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 3.01 | High selectivity over HEK-293 (IC50 > 30 μM) |
| HCT-116 | 5.20 | |
| HT-29 | 9.13 | |
| HeLa | 11.09 |
These findings suggest that the compound has a promising profile as an anticancer agent.
The mechanism by which this compound exerts its effects involves the inhibition of tubulin polymerization, similar to that observed with known agents like combretastatin A-4 (CA-4). This action leads to cell cycle arrest in the G2/M phase, effectively halting cell division and promoting apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Activity in vitro
In a controlled study, researchers synthesized a series of benzofuran derivatives and evaluated their antiproliferative effects on several cancer cell lines. The study highlighted that compounds with structural similarities to this compound showed enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the anticancer activity of related compounds. It was found that these compounds induced apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions, such as using carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid moiety of 4-methoxybenzoic acid. Optimize reaction conditions by controlling stoichiometry (e.g., 1.2 equivalents of coupling agent), temperature (0–25°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and amide bond formation. Mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for visualization resolves 3D structure. For poorly diffracting crystals, employ synchrotron radiation or low-temperature data collection .
Q. How can researchers assess the compound’s preliminary biological activity in enzymatic assays?
- Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., kinases or PDEs) using fluorogenic substrates. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Analyze IC values via nonlinear regression (GraphPad Prism) and validate with triplicate runs .
Advanced Research Questions
Q. How can structural disorder or twinning in crystallographic studies of this compound be resolved?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART/SUMP restraints to model overlapping atoms. High-resolution data (>1.0 Å) and iterative refinement cycles improve accuracy. Validate with R and CC metrics .
Q. What strategies mitigate contradictions in observed vs. predicted reactivity of the amide group?
- Methodological Answer : Computational DFT studies (e.g., Gaussian or ORCA) can identify steric/electronic effects from the benzofuran and benzoyl groups. Experimentally, probe reactivity using kinetic isotope effects (KIEs) or substituent tuning (e.g., electron-withdrawing groups on the benzamide). Cross-reference with supramolecular approaches, such as encapsulating the amide in palladium-based molecular cages to alter transition states .
Q. How do solvent choices impact the efficiency of large-scale synthesis?
- Methodological Answer : Screen solvents (e.g., acetonitrile, THF, or DMSO) for polarity, boiling point, and environmental impact. Use Hansen solubility parameters to predict solubility. For scale-up, prioritize low-toxicity solvents (e.g., ethyl acetate) and employ continuous-flow reactors to enhance mixing and heat transfer. Validate with process analytical technology (PAT) .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution protein structures (PDB). Apply molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. How can researchers address discrepancies in fluorescence quenching data during mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
